3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure Analysis and Conformation
Researchers have investigated the crystal packing preferences of similar spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione. These studies, conducted through single-crystal X-ray diffraction and quantum chemical calculations, provide insights into the conformational preferences and crystal packing of these compounds, which are closely related to 3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione (Lazić et al., 2022).
Supramolecular Chemistry
Another study focuses on the supramolecular outcomes of fluorination in cyclohexane-5-sspirohydantoin derivatives, including 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione. This research utilizes single-crystal X-ray crystallography and quantum chemical studies to assess intermolecular interactions, which are crucial in understanding the structural behavior of such compounds in a crystal environment (Gak Simić et al., 2021).
Structure-Property Relationship
The structure-property relationship of derivatives of diazaspiro[4.4]nonane, closely related to this compound, has been explored. This study offers insights into their spectroscopic properties and potential applications, which can be extrapolated to understand similar compounds (Lazić et al., 2017).
Synthesis and Pharmacological Interest
A study on the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a simple and efficient method for producing this compound, highlighting its importance as a heterocyclic scaffold with pharmacological interest (Pardali et al., 2021).
Hydrogen Bonding and Crystal Structure
Research on compounds like 3'-Aminocyclohexanespiro-5'-hydantoinphenylboronic acid, structurally related to this compound, reveals how hydrogen bonds and other interactions influence the crystal structure, which is crucial for understanding the physical properties of these compounds (Shivachev et al., 2006).
Mechanism of Action
The mechanism of action, targets, and biochemical pathways of a compound can vary greatly depending on its structure and the specific functional groups it contains. In general, these compounds might interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for determining a compound’s bioavailability. These properties can be influenced by various factors, including the compound’s chemical structure, formulation, route of administration, and the patient’s physiological condition .
The result of a compound’s action can be observed at the molecular and cellular level, and can include changes in gene expression, enzyme activity, cellular signaling, and more .
Environmental factors, such as temperature, pH, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .
Safety and Hazards
Properties
IUPAC Name |
3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-13-15(9-5-2-6-10-15)16-14(19)17(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAJVJVRGZIDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406572 | |
Record name | 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730-95-0 | |
Record name | 3-benzyl-1,3-diazaspiro[4.5]decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.